

An In-depth Technical Guide to the Crystal Structure of Hexagonal Ti₅Si₃

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Titanium silicide (Ti₅Si₃)*

Cat. No.: *B078168*

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This technical guide provides a comprehensive overview of the hexagonal crystal structure of **Titanium Silicide (Ti₅Si₃)**, a material of significant interest for high-temperature structural applications due to its exceptional properties. This document details its crystallographic data, physical and chemical properties, experimental protocols for its synthesis and characterization, and the influence of alloying elements.

Core Crystal Structure Properties

Titanium silicide (Ti₅Si₃) crystallizes in a hexagonal structure, which is crucial to its unique set of properties including a high melting point, low density, and excellent oxidation resistance. [1] The crystallographic details are summarized in the table below.

Property	Value	Reference(s)
Crystal System	Hexagonal	[2]
Space Group	P6 ₃ /mcm (No. 193)	[1][2][3]
Lattice Parameters	a = 7.45 Å, c = 5.12 Å	[2]
a = 0.7460 nm, c = 0.5151 nm	[3]	
Atomic Positions	Ti (1) at 4d: (1/3, 2/3, 0)	[2]
Ti (2) at 6g: (0.250325, 0, 1/4)	[2]	
Si at 6g: (0.60784, 0, 1/4)	[2]	
Coordination Environment	Ti ²⁺ is bonded to five Si ⁴⁻ atoms.[2]	[2]
Ti ³⁺ is bonded to six Si ⁴⁻ atoms.[2]	[2]	
Si ⁴⁻ has a 9-coordinate geometry with Ti atoms.[2]	[2]	

Physical and Chemical Properties

The hexagonal structure of Ti₅Si₃ imparts a range of desirable physical and chemical properties, making it a candidate for applications in aerospace and as a reinforcing phase in composites.

Property	Value	Reference(s)
Density	4.32 g/cm ³	[1]
Melting Point	2130 °C	[1]
Hardness	970 HV	
Young's Modulus	256 ± 10 GPa	
Shear Modulus	103 ± 5 GPa	
Bulk Modulus	125 ± 8 GPa	
Oxidation Resistance	Notable up to 1000 °C	[1]
Formation Enthalpy	-0.750 eV/atom (experimental)	[3]
-0.758 eV/atom (calculated)	[3]	

Experimental Protocols

The synthesis and characterization of Ti₅Si₃ are critical for obtaining desired properties and understanding its behavior. Below are detailed methodologies for common experimental procedures.

Synthesis of Hexagonal Ti₅Si₃

Several methods are employed for the synthesis of Ti₅Si₃, with arc melting and powder metallurgy being the most common.

3.1.1. Arc Melting

This technique is used to produce high-purity, bulk Ti₅Si₃.

- **Precursor Materials:** High-purity titanium (Ti) and silicon (Si) pieces or powders.
- **Stoichiometry:** A Ti:Si atomic ratio of 5:3 is weighed.
- **Furnace Preparation:** The arc melting chamber is evacuated to a high vacuum and then backfilled with a high-purity inert gas, typically argon, to prevent oxidation.

- **Melting Process:** A high electric current is used to generate an arc between a non-consumable tungsten electrode and the raw materials placed in a water-cooled copper hearth. The material is melted and re-melted several times to ensure homogeneity.
- **Homogenization:** The resulting ingot is often sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 1000-1200 °C) for an extended period (e.g., 24-72 hours) to ensure a uniform single phase.

3.1.2. Powder Metallurgy

This method is suitable for producing near-net-shape components and composites.

- **Powder Preparation:** High-purity Ti and Si powders are mixed in a 5:3 atomic ratio.
- **Milling (Optional):** The powder mixture can be mechanically alloyed in a high-energy ball mill to promote solid-state reactions and create nanocrystalline structures.
- **Compaction:** The powder is uniaxially or isostatically pressed into a green body of the desired shape.
- **Sintering:** The green body is sintered at high temperatures (e.g., 1200-1500 °C) in a vacuum or inert atmosphere. This can be done through conventional sintering, or more advanced techniques like Self-propagating High-temperature Synthesis (SHS) or Spark Plasma Sintering (SPS).

Characterization of Hexagonal Ti₅Si₃

A multi-technique approach is necessary for a thorough characterization of the synthesized Ti₅Si₃.

3.2.1. X-ray Diffraction (XRD)

XRD is the primary tool for phase identification and crystal structure analysis.

- **Sample Preparation:** The synthesized material is ground into a fine powder to ensure random orientation of the crystallites.
- **Instrumentation:** A powder diffractometer with a Cu K α radiation source is commonly used.

- **Data Collection:** The diffraction pattern is typically collected over a 2θ range of 20° to 80° with a small step size.
- **Analysis:** The resulting diffraction peaks are compared with standard diffraction patterns (e.g., from the ICDD database) to confirm the presence of the hexagonal Ti_5Si_3 phase and to determine lattice parameters.

3.2.2. Scanning Electron Microscopy (SEM)

SEM is used to examine the microstructure, morphology, and elemental composition.

- **Sample Preparation:** Bulk samples are mounted in a conductive resin, ground, and polished to a mirror finish. The samples are then cleaned ultrasonically.
- **Imaging:** A secondary electron (SE) or backscattered electron (BSE) detector is used to obtain images of the sample surface. BSE imaging is particularly useful for distinguishing between different phases based on atomic number contrast.
- **Elemental Analysis:** Energy-dispersive X-ray spectroscopy (EDS) is used to determine the elemental composition of different phases within the microstructure.

Visualizations

Experimental Workflow for Ti_5Si_3 Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of Ti_5Si_3 .

Influence of Alloying Elements on the Properties of Ti_5Si_3

Caption: Influence of common alloying elements on the properties of Ti_5Si_3 .

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Hexagonal Ti₅Si₃]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078168#crystal-structure-of-hexagonal-ti5si3]

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